1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one
Description
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one features a unique molecular architecture combining a 1,2,4-triazole ring, a strained azetidine (4-membered nitrogen-containing ring), and a cyclopentyl ketone moiety. The 1,2,4-triazole group is a well-established pharmacophore in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(5-11-3-1-2-4-11)16-6-12(7-16)8-17-10-14-9-15-17/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMMLSAMKATNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aza-Michael addition reactions, where NH-heterocycles are added to activated alkenes to form the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aza-Michael addition reactions followed by cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound exhibits several biological activities attributed to its structural components:
Antimicrobial Activity
Research indicates that the compound has potential antimicrobial properties against various microbial strains. This is primarily due to the interaction of the azetidine and triazole moieties with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
Preliminary studies have shown that this compound possesses significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism involves modulation of key signaling pathways that regulate cell proliferation and apoptosis .
Synthesis and Preparation Methods
The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one typically involves several steps:
- Formation of the Azetidine Ring : This can be achieved through aza-Michael addition reactions.
- Introduction of the Triazole Ring : Cyclization reactions involving appropriate precursors are employed.
- Coupling Reactions : The final coupling of the azetidine and triazole components is often done using cross-coupling techniques such as Suzuki–Miyaura reactions.
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various triazole-linked compounds, this compound was screened against multiple cancer cell lines. Results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several existing antibiotics in terms of potency and spectrum of activity .
Mechanism of Action
The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and triazole rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and related triazole derivatives:
Key Observations
Ring Systems :
- The azetidine in the target compound provides a smaller, more rigid framework compared to the 5-membered oxirane in Epoxiconazole or the flexible piperazine in the adamantyl derivative . This may enhance target selectivity but reduce metabolic stability due to ring strain.
- Cyclopentyl vs. Aromatic Groups : The cyclopentyl ketone offers moderate lipophilicity, contrasting with the aromatic chlorophenyl/fluorophenyl groups in Epoxiconazole , which enhance binding to fungal cytochrome P450 enzymes.
Biological Activity :
- Epoxiconazole and Triadimefon are established fungicides targeting sterol biosynthesis in fungi . The target compound’s lack of aromatic substituents may limit similar activity but could reduce toxicity risks.
- The adamantyl-piperazine derivative demonstrates how bulky substituents (e.g., adamantane) improve pharmacokinetics, suggesting the cyclopentyl group in the target compound may balance lipophilicity and solubility.
The thiadiazole-sulfanyl group in the compound from introduces sulfur-based reactivity, which is absent in the target compound but common in agrochemicals for enhanced binding.
Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one is a synthetic organic molecule that combines an azetidine ring, a triazole moiety, and a cyclopentyl group. This unique structural combination is expected to impart significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the triazole ring is particularly noteworthy as it is associated with various pharmacological properties, including antifungal and anticancer activities.
Structural Features
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring known for its biological activity. |
| Triazole Moiety | A five-membered ring that enhances antifungal properties by inhibiting cytochrome P450 enzymes. |
| Cyclopentyl Group | A five-membered carbon ring that may influence lipophilicity and receptor interactions. |
Antifungal Activity
The triazole component of the compound is recognized for its ability to inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is similar to well-known antifungal agents like fluconazole and voriconazole. Preliminary studies suggest that compounds with triazole moieties can exhibit potent antifungal action against various strains of fungi, including Candida and Aspergillus species .
Anticancer Properties
Research indicates that azetidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The combination of azetidine and triazole rings in this compound may lead to enhanced cytotoxic effects against cancer cell lines. Studies on structurally similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
Antimicrobial Activity
The azetidine structure has been linked to antimicrobial properties, making this compound a candidate for further exploration as an antimicrobial agent. The interaction between the azetidine and triazole rings may provide a synergistic effect that enhances its overall antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety likely inhibits enzymes involved in critical metabolic pathways in fungi and cancer cells.
- Receptor Modulation : The structural features may allow the compound to bind to various receptors, modulating their activity and influencing cellular responses.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal properties of triazole-containing compounds against Candida albicans. Results showed that derivatives with azetidine structures demonstrated significant inhibition of fungal growth, suggesting potential therapeutic applications for treating fungal infections.
Study 2: Anticancer Activity
In vitro testing on human breast cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
